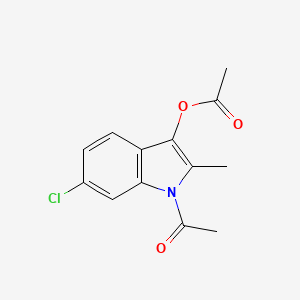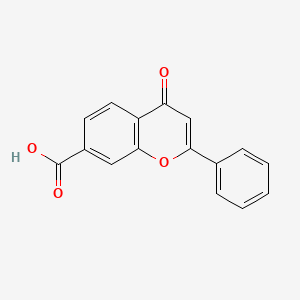
5-(3-(Trifluoromethyl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Trifluorometil)fenil)nicotinamida es un compuesto orgánico que presenta un grupo trifluorometil unido a un anillo fenilo, que a su vez está conectado a una porción de nicotinamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(3-(Trifluorometil)fenil)nicotinamida normalmente implica la reacción del cloruro de 3-(trifluorometil)benzoílo con nicotinamida en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de ácido. El producto se purifica entonces mediante técnicas estándar como la recristalización o la cromatografía en columna .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares, pero a mayor escala. Esto incluiría el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizarían para minimizar los residuos y reducir los costes de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(3-(Trifluorometil)fenil)nicotinamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo trifluorometil puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones en Investigación Científica
5-(3-(Trifluorometil)fenil)nicotinamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, especialmente en el tratamiento de enfermedades inflamatorias y metabólicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como una mayor estabilidad o reactividad
Aplicaciones Científicas De Investigación
5-(3-(Trifluoromethyl)phenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic diseases.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity
Mecanismo De Acción
El mecanismo de acción exacto de 5-(3-(Trifluorometil)fenil)nicotinamida no está bien documentado. Se cree que interactúa con dianas moleculares específicas como enzimas o receptores, modulando su actividad y ejerciendo así sus efectos. Se sabe que el grupo trifluorometil aumenta la lipofilia y la estabilidad metabólica del compuesto, lo que puede influir en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(3-(Trifluorometil)fenil)furano-2-carbaldehído
- 3,5-Bis(trifluorometil)fenil isocianato
- N,N'-Bis[3,5-bis(trifluorometil)fenil]tiourea
Unicidad
5-(3-(Trifluorometil)fenil)nicotinamida es única debido a la presencia tanto del grupo trifluorometil como de la porción de nicotinamida. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones. El grupo trifluorometil aumenta la estabilidad y la lipofilia del compuesto, mientras que la porción de nicotinamida puede interactuar con dianas biológicas, proporcionando posibles beneficios terapéuticos .
Propiedades
Número CAS |
1356111-05-1 |
|---|---|
Fórmula molecular |
C13H9F3N2O |
Peso molecular |
266.22 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)11-3-1-2-8(5-11)9-4-10(12(17)19)7-18-6-9/h1-7H,(H2,17,19) |
Clave InChI |
XYGFYPVSUGXLAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)




![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)

